N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-15-3-6-17(7-4-15)26-14-20(25)22-16-5-8-19(18(21)13-16)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUTZLKVJPDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Acetamide Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide: This compound has a methoxy group instead of a methyl group, which may affect its chemical properties and biological activities.
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide, with CAS number 866136-82-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its inhibitory activities against specific enzymes and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C25H26FN3OS, with a molecular weight of 435.56 g/mol. The compound features a piperazine ring, a fluorinated phenyl group, and a sulfanyl acetamide moiety, which are critical for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are sought after for their applications in treating hyperpigmentation disorders.
Inhibitory Effects
In vitro assays have demonstrated that derivatives of compounds containing similar structural motifs exhibit significant inhibitory activity against tyrosinase. For instance, related compounds showed IC50 values ranging from 0.19 to 1.72 μM, indicating potent inhibition at low concentrations .
Docking Studies
Computational docking studies have been employed to elucidate the binding interactions between this compound and the active site of tyrosinase. The results suggest that the fluorinated phenyl group enhances binding affinity by forming critical interactions with amino acid residues in the enzyme's active site .
Case Studies
Case Study 1: Melanin Production Inhibition
A study conducted on mouse melanoma cells revealed that treatment with this compound resulted in a significant reduction in melanin synthesis compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity.
Case Study 2: Skin Lightening Agents
In a clinical trial evaluating skin lightening agents, compounds structurally related to this compound were included due to their promising preliminary data on safety and efficacy. Results indicated that participants using formulations containing these compounds experienced a noticeable reduction in skin pigmentation over eight weeks.
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions, starting with sulfonation or coupling of aromatic intermediates. For example:
- Step 1 : Functionalization of the phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 2 : Thioether linkage formation between the acetamide and 4-methylphenylsulfanyl group using a base (e.g., triethylamine) to deprotonate thiol intermediates .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical to achieving >90% purity. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify regiochemistry of the fluoro and piperazino groups. Aromatic proton signals at δ 7.2–7.8 ppm confirm substitution patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 421.53 .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Test against kinases or phosphatases (e.g., EGFR or PI3K) using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selective toxicity .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can researchers elucidate the structure-activity relationship (SAR) for this compound’s biological activity?
- Analog Synthesis : Modify the 4-methylpiperazino group (e.g., replace with morpholino or pyrrolidino) and compare IC values .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify hydrogen-bonding interactions using SHELX software for refinement .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity .
Q. How should contradictory data in biological activity across studies be resolved?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding kinetics if enzyme assays show discrepancies) .
Q. What strategies are effective for improving metabolic stability and pharmacokinetics?
- Prodrug Design : Mask the acetamide group with ester linkages to enhance oral bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., fluorophenyl oxidation) using liver microsomes .
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2.5, improving solubility .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Dosing Regimen : Conduct pharmacokinetic studies (IV and oral) to determine half-life and bioavailability .
- Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels and histopathology in rodent models .
- Formulation : Use PEGylated nanoparticles or liposomes to enhance tumor targeting in xenograft models .
Q. How can computational modeling address gaps in mechanistic understanding?
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide synthesis .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions of the sulfanyl and acetamide groups .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP interactions early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
